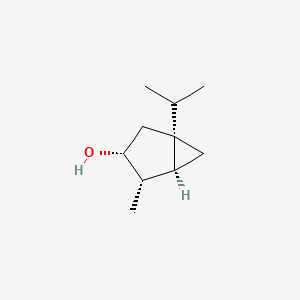

(+)-Thujan-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-thujan-3-ol is a thujane monoterpenoid in which which a (1R,4S,5S)-thujane skeleton is substituted at C-3 with a hydroxy group, with the new asymmetric centre at C-3 having R-configuration. It is a thujane monoterpenoid and a secondary alcohol.

科学研究应用

Antimicrobial Properties

Research has demonstrated that (+)-Thujan-3-ol possesses notable antimicrobial activity. It has been shown to inhibit the growth of various pathogenic bacteria and fungi, making it a potential candidate for developing natural preservatives in food and pharmaceutical products. For instance, studies have indicated its effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves the modulation of inflammatory pathways, reducing the production of pro-inflammatory cytokines . This property suggests potential applications in therapeutic formulations for inflammatory diseases.

Antioxidant Activity

The compound has been recognized for its antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress in biological systems. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Potential Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . However, further research is needed to fully elucidate its mechanisms and efficacy.

Pesticidal Properties

This compound has been explored for its potential as a natural pesticide. Its insecticidal properties can be utilized to manage agricultural pests effectively while minimizing the environmental impact associated with synthetic pesticides .

Plant Growth Promotion

Some studies suggest that monoterpenoids like this compound can stimulate plant growth and enhance resistance to pathogens, making them valuable in sustainable agriculture practices .

Flavoring Agent

Due to its pleasant aroma, this compound is used as a flavoring agent in various food products. Its natural origin makes it an attractive alternative to synthetic flavor enhancers .

Preservative

The antimicrobial properties of this compound also lend themselves to its use as a natural preservative in food products, helping to extend shelf life without compromising safety or quality .

Case Studies

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for (+)-Thujan-3-ol, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer : this compound is typically synthesized via cyclization of monoterpene precursors or enzymatic reduction of thujone derivatives. To optimize yield, researchers should:

- Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to enhance stereoselectivity .

- Monitor reaction conditions (temperature, solvent polarity) via HPLC or GC-MS to minimize side products .

- Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate enantiomerically pure fractions .

- Key Consideration : Reproducibility requires detailed documentation of solvent ratios, catalyst loadings, and purification steps in supplementary materials .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Compare 1H and 13C NMR spectra with literature data, focusing on characteristic signals (e.g., hydroxyl proton at δ 2.1–2.3 ppm, cyclopropane carbons at δ 20–25 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 154.1 and fragmentation patterns using high-resolution MS (HRMS) .

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralcel OD-H) to verify enantiopurity (>98% ee) .

Q. What are the primary challenges in isolating this compound from natural sources, and how can extraction protocols be standardized?

- Methodological Answer : Challenges include low abundance in plant matrices and co-elution with structurally similar terpenes. Solutions involve:

- Optimized Extraction : Soxhlet extraction with non-polar solvents (e.g., hexane) followed by fractional distillation .

- Metabolite Profiling : LC-MS/MS to differentiate this compound from isomers like (-)-isothujanol .

- Standardization : Include internal standards (e.g., camphor derivatives) for quantitative recovery assessments .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of this compound across different assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent interference). To address this:

- Dose-Response Curves : Perform parallel assays with standardized concentrations (IC50 values) in multiple models (e.g., bacterial vs. mammalian cells) .

- Solvent Controls : Use vehicle-only controls to rule out DMSO or ethanol effects on activity .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What strategies can elucidate the biochemical pathways involving this compound dehydrogenase (EC 1.1.1.323) in terpene metabolism?

- Methodological Answer :

- Enzyme Kinetics : Measure Vmax and Km using purified enzyme and NAD+ cofactor under varying substrate concentrations .

- Gene Knockdown : Use CRISPR/Cas9 to silence ThjD homologs in model organisms and monitor metabolite accumulation via untargeted metabolomics .

- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify active-site residues critical for substrate binding .

Q. How should researchers design experiments to investigate the environmental stability and degradation products of this compound?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to UV light, humidity, and temperature extremes (40°C/75% RH) over 28 days, analyzing degradation via LC-MS .

- Ecotoxicity Profiling : Use Daphnia magna or Lemna minor bioassays to assess the impact of degradation byproducts on aquatic systems .

- Isotope Labeling : Track 13C-labeled this compound in soil microcosms to map biodegradation pathways .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for reconciling contradictory data in this compound’s pharmacokinetic properties?

- Methodological Answer :

- Bayesian Meta-Regression : Pool data from independent studies to estimate posterior distributions for parameters like bioavailability (%F) .

- Sensitivity Analysis : Identify variables (e.g., administration route, formulation) contributing most to variability using Monte Carlo simulations .

- Machine Learning : Train models on existing PK datasets to predict absorption bottlenecks (e.g., poor intestinal permeability) .

Q. How can researchers ensure comprehensive literature reviews to avoid redundancy in this compound studies?

- Methodological Answer :

- Database Mining : Use SciFinder and Reaxys with search strings combining terms like "Thujan-3-ol," "biosynthesis," and "structure-activity relationship" .

- Patent Analysis : Review CPC Class C07C (acyclic terpenes) and subclassifications for synthetic methods .

- Citation Chaining : Track backward (references) and forward (citing articles) from seminal papers using Google Scholar .

Q. Tables for Quick Reference

| Analytical Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiopurity validation | Column: Chiralcel OD-H; Mobile phase: Hexane/IPA (95:5) | |

| HRMS | Molecular formula confirmation | Resolution: >30,000; Ionization: ESI+ | |

| NMR | Structural elucidation | 1H (500 MHz), 13C (125 MHz) |

属性

CAS 编号 |

3284-85-3 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

(1R,3R,4S,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol |

InChI |

InChI=1S/C10H18O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-9,11H,4-5H2,1-3H3/t7-,8-,9+,10+/m0/s1 |

InChI 键 |

DZVXRFMREAADPP-AXTSPUMRSA-N |

SMILES |

CC1C2CC2(CC1O)C(C)C |

手性 SMILES |

C[C@H]1[C@@H]2C[C@@]2(C[C@H]1O)C(C)C |

规范 SMILES |

CC1C2CC2(CC1O)C(C)C |

Key on ui other cas no. |

3284-85-3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。